

Unraveling the Multi-Targeted Approach of AD80: A Technical Guide

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Compound of Interest

Compound Name: AD80

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A Deep Dive into the Polypharmacology of **AD80** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polypharmacology of the multi-kinase inhibitor, **AD80**. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways, this document serves as an in-depth resource for understanding the multifaceted mechanism of action of **AD80** in cancer therapy.

AD80 is a rationally designed multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical cancer models, including thyroid, colorectal, pancreatic, and leukemia models.^{[1][2]} Its therapeutic potential stems from its ability to simultaneously engage multiple key signaling nodes involved in cancer cell proliferation, survival, and growth.

Quantitative Analysis of AD80 Kinase Inhibition

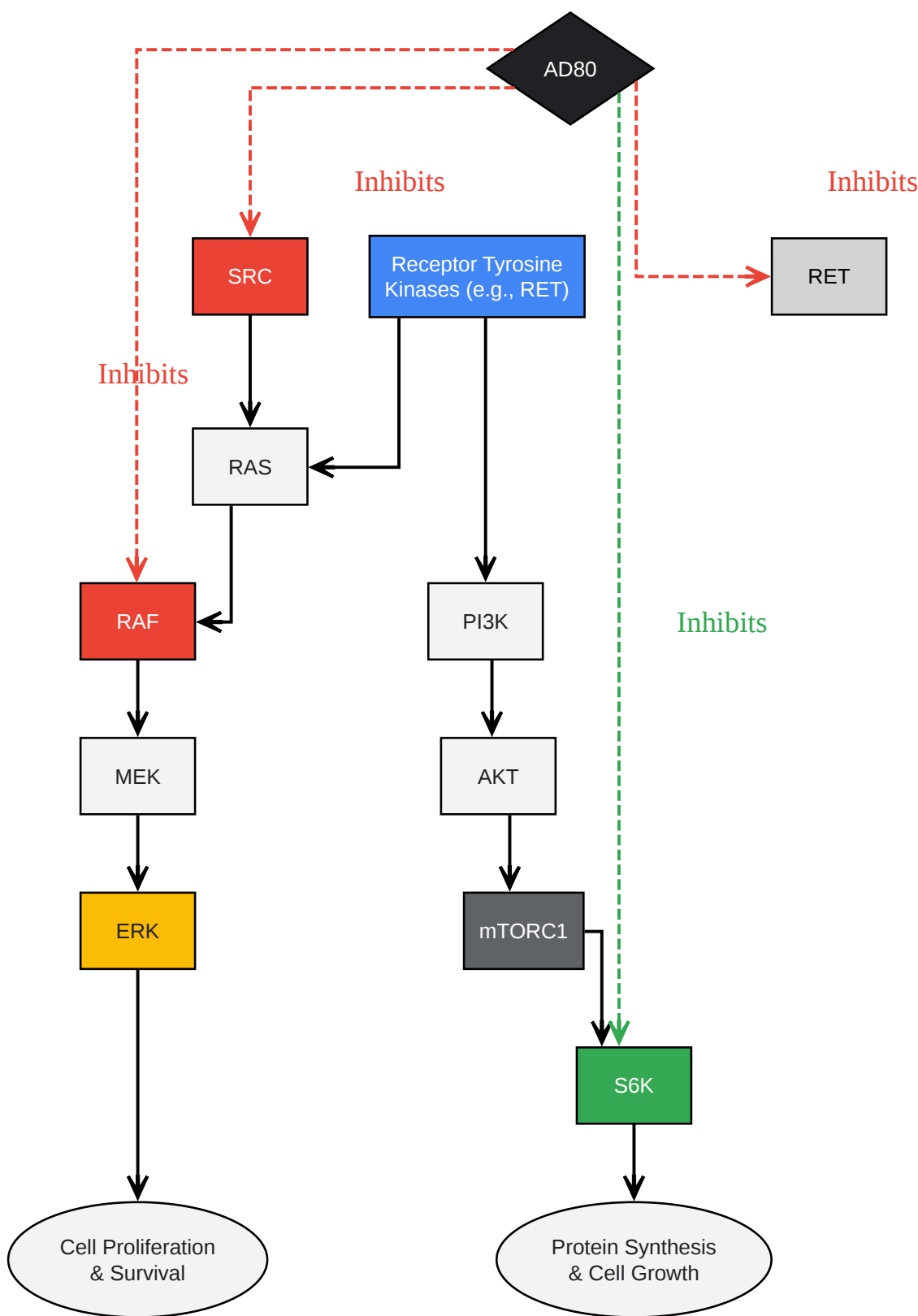
The inhibitory activity of **AD80** has been characterized against a panel of kinases, revealing a distinct polypharmacological profile. A key feature of **AD80** is its potent inhibition of rearranged during transfection (RET) tyrosine kinase, a critical driver in certain types of thyroid cancer.^[1] Furthermore, **AD80** targets other essential kinases implicated in oncogenic signaling pathways, including RAF, SRC, and S6 Kinase (S6K). Notably, **AD80** was designed to have greatly reduced activity against the mammalian target of rapamycin (mTOR), a strategic decision to avoid toxicity associated with broad mTOR inhibition.^[1]

Target Kinase	IC50 (nM)
RET (wild-type)	4
RET (V804L mutant)	0.6
RET (V804M mutant)	0.4
RAF	Data not publicly available
SRC	Data not publicly available
S6K	Data not publicly available

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) values of **AD80** against key target kinases.

Deciphering the Mechanism of Action: Key Signaling Pathways

AD80 exerts its anti-cancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. Its concurrent inhibition of RET, RAF, and SRC effectively dampens the Ras-Erk pathway, a central signaling cascade that controls cell proliferation and survival.^[1] Furthermore, by inhibiting S6K, a downstream effector of the PI3K/AKT/mTOR pathway, **AD80** disrupts protein synthesis and cell growth.^[1] The strategic avoidance of direct mTOR inhibition is a key aspect of **AD80**'s design, aiming to mitigate the feedback activation of the Ras-Erk pathway often observed with mTOR inhibitors.



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References

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